molecular formula C18H24FN3O2S2 B2795362 N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}methanesulfonamide CAS No. 847381-32-2

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}methanesulfonamide

Cat. No.: B2795362
CAS No.: 847381-32-2
M. Wt: 397.53
InChI Key: YKXKBSHDWBQMRC-UHFFFAOYSA-N
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Description

This compound features a central propan-2-yl backbone linking two key moieties: a 4-(4-fluorophenyl)piperazine group and a thiophen-2-yl substituent. Piperazine derivatives are widely studied for their pharmacological relevance, particularly in neurotransmitter receptor modulation (e.g., serotonin and dopamine receptors) . The thiophene ring contributes to π-π stacking interactions, while the 4-fluorophenyl group may influence metabolic stability and lipophilicity.

Properties

IUPAC Name

N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2S2/c1-14(20-26(2,23)24)18(17-4-3-13-25-17)22-11-9-21(10-12-22)16-7-5-15(19)6-8-16/h3-8,13-14,18,20H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXKBSHDWBQMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}methanesulfonamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Mechanism of Action

The mechanism of action of N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}methanesulfonamide involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring facilitates its interaction with various biological pathways . The thiophene ring contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

Functional Group Impact on Bioactivity (Hypothetical Analysis)

While biological data for the target compound is unavailable, structural analogs provide insights:

  • Piperazine vs. Piperidine : Piperazine’s two nitrogen atoms enable stronger receptor binding vs. piperidine’s single nitrogen .
  • Thiophene vs. Benzo[b]thiophene : Thiophen-2-yl’s smaller size may enhance blood-brain barrier penetration compared to bulkier benzo[b]thiophene derivatives .

Biological Activity

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}methanesulfonamide, a synthetic compound belonging to the class of piperazine derivatives, has garnered attention for its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H28F2N3O2SC_{25}H_{28}F_{2}N_{3}O_{2}S with a molecular weight of approximately 455.6 g/mol. Its IUPAC name is 2-(4-fluorophenyl)-N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl]acetamide, indicating a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC25H28F2N3O2S
Molecular Weight455.6 g/mol
IUPAC Name2-(4-fluorophenyl)-N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl]acetamide
InChI KeySBACLNAHGAEYAL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the central nervous system (CNS). It is believed to modulate neurotransmitter systems, potentially affecting serotonin and dopamine pathways due to its piperazine core. The presence of the thiophene moiety may enhance its lipophilicity, facilitating better blood-brain barrier penetration.

Key Mechanisms:

  • Receptor Modulation : Interacts with serotonin receptors (5-HT receptors), influencing mood and anxiety.
  • Enzyme Inhibition : Exhibits inhibitory effects on protein tyrosine phosphatases (PTP), particularly PtpB from Mycobacterium tuberculosis, which plays a role in signal transduction within macrophages .

Biological Activity and Case Studies

Several studies have investigated the compound's biological activities, including its anti-cancer and anti-microbial properties.

Anti-Cancer Activity

A study evaluated the efficacy of the compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation in vitro, with IC50 values demonstrating potency comparable to existing chemotherapeutics:

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon Cancer)5.0Induction of apoptosis via caspase activation
NCI-H460 (Lung Cancer)3.5Disruption of cell cycle progression

In vivo studies using xenograft models showed that treatment with this compound resulted in tumor growth inhibition without significant toxicity, as evidenced by stable body weight in treated animals .

Anti-Microbial Activity

The compound has also been assessed for its anti-microbial properties, particularly against Mycobacterium tuberculosis. The inhibition of PtpB was shown to interfere with essential signaling pathways in macrophages, reducing bacterial virulence and enhancing host immune responses .

Pharmacokinetics and Bioavailability

Research indicates that this compound possesses favorable pharmacokinetic properties:

  • High Oral Bioavailability : Studies report over 90% bioavailability in rat models, suggesting effective absorption and systemic circulation after oral administration .
  • Metabolism : The compound undergoes hepatic metabolism, primarily through oxidation and conjugation pathways.

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions optimize yield and purity?

The synthesis involves multi-step organic reactions. A typical route includes:

  • Step 1: Formation of the piperazine-thiophene core via nucleophilic substitution or coupling reactions under reflux in ethanol or dimethylformamide (DMF) .
  • Step 2: Sulfonamide group introduction using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity . Key conditions: Strict temperature control, anhydrous solvents, and inert atmosphere (N₂/Ar) improve yield (reported 60–75%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing structural integrity and purity?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the piperazine and thiophene moieties. Aromatic protons (δ 6.8–7.5 ppm) and sulfonamide protons (δ 3.1–3.3 ppm) are diagnostic .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 447.12) and detects impurities .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by AUC) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational binding predictions and experimental receptor affinity data?

  • Case Example: If molecular docking (AutoDock Vina) predicts high affinity for serotonin receptors (e.g., 5-HT₁A), but in vitro assays show weak binding:

Re-evaluate docking parameters: Adjust protonation states of the piperazine nitrogen and sulfonamide groups using tools like PROPKA .

Validate binding mode: Perform X-ray crystallography or cryo-EM of the compound-receptor complex .

Assess conformational flexibility: Use molecular dynamics (MD) simulations (AMBER/CHARMM) to identify steric clashes or solvation effects .

  • Reference: Evidence from crystallographic data (e.g., C–C bond precision ±0.006 Å) supports structural refinement .

Q. What strategies are effective in overcoming low solubility during in vitro bioactivity assays?

  • Co-solvent systems: Use DMSO/PBS (≤1% DMSO) or cyclodextrin-based solubilization (e.g., 10% hydroxypropyl-β-cyclodextrin) to maintain compound stability .
  • Structural modification: Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) to the propan-2-yl chain while preserving piperazine-thiophene pharmacophore activity .
  • Nanoformulation: Encapsulate the compound in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance cellular uptake in cytotoxicity assays .

Q. How can researchers validate target engagement in complex biological matrices (e.g., brain homogenates)?

  • LC-MS/MS quantification: Use a deuterated internal standard (e.g., d₄-methanesulfonamide) for precise measurement.
  • Column: C18 (2.1 × 50 mm, 1.7 µm).
  • Ionization: ESI-positive mode, LLOQ = 0.1 ng/mL .
    • Autoradiography: Radiolabel the compound with ¹⁸F (half-life: 109.7 min) for PET imaging in rodent models .

Data Contradiction Analysis

Q. How should discrepancies between in vitro potency and in vivo efficacy be addressed?

  • Pharmacokinetic profiling: Measure bioavailability (e.g., 20–30% in rats) and brain-plasma partition coefficients (Kp >0.5 indicates CNS penetration) .
  • Metabolite identification: Use LC-QTOF-MS to detect Phase I/II metabolites (e.g., N-oxidation of piperazine) that may reduce activity .
  • Species-specific differences: Compare receptor homology (e.g., human vs. murine 5-HT₁A receptors) using Clustal Omega alignment .

Methodological Resources

  • Synthetic Protocols: Multi-step organic synthesis under anhydrous conditions .
  • Analytical Workflows: NMR (Bruker 600 MHz), HRMS (Thermo Q-Exactive), and X-ray crystallography (R factor <0.07) .
  • Computational Tools: AutoDock Vina, GROMACS, and Schrödinger Suite for structure-activity modeling .

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